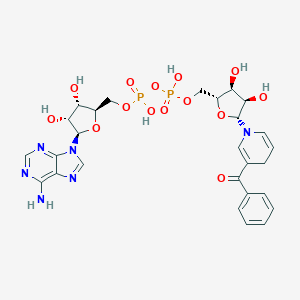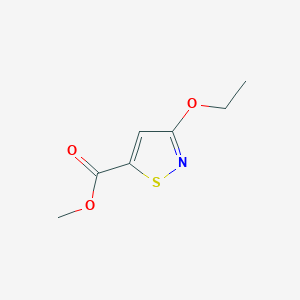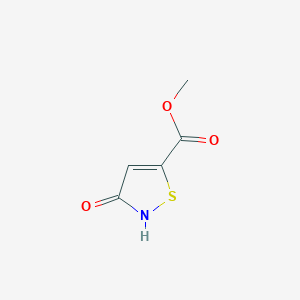
邻苯甲酰亚胺 N-(2-乙酸甲酯)
描述
Synthesis Analysis
Saccharin derivatives, including Saccharin N-(2-Acetic Acid Methyl Ester), can be synthesized through various chemical reactions. One efficient method involves the use of saccharinsulfonic acid as a catalyst for the acetylation of alcohols, phenols, and amines with acetic anhydride under mild and completely heterogeneous reaction conditions, yielding excellent results (Shirini, Zolfigol, & Abedini, 2009). Another approach is the oxidative cyclization of N-alkyl-o-methyl-arenesulfonamides to saccharin derivatives using chromium(VI) oxide catalyzed H5IO6 oxidation (Xu et al., 2006).
Molecular Structure Analysis
Saccharin and its derivatives, such as Saccharin N-(2-Acetic Acid Methyl Ester), feature complex molecular structures that enable their unique properties. The molecular structure and vibrational properties of saccharin derivatives have been investigated through matrix-isolation FTIR spectroscopy and theoretical calculations, revealing insights into their conformational stability and structural preferences (Almeida et al., 2009).
Chemical Reactions and Properties
Saccharin derivatives undergo a variety of chemical reactions, influencing their potential applications. For instance, saccharin derivatives have been employed as catalysts for various organic transformations, demonstrating saccharin's versatility beyond sweetening (Banerjee et al., 2020). Additionally, saccharin's reactivity towards nucleophiles has been explored, leading to the synthesis of biologically important saccharin skeletons (Jarecka, Besch, & Otto, 2003).
Physical Properties Analysis
The physical properties of Saccharin N-(2-Acetic Acid Methyl Ester) and related compounds are crucial for their application in various industries. These properties include solubility, melting point, and stability under different conditions. Saccharin derivatives have been shown to form ionic cocrystals, adding a new aspect to their crystal chemistry and potentially influencing their physical properties (Karothu et al., 2017).
Chemical Properties Analysis
The chemical properties of saccharin derivatives, including reactivity, acidity, and catalytic activity, are of significant interest. For example, saccharin is known to act as an efficient catalyst in the acetylation of alcohols and amines, showcasing its chemical versatility (Shirini et al., 2009). Additionally, the synthesis of novel saccharin derivatives has expanded the understanding of saccharin's chemical properties and potential applications (Rankin & Poulsen, 2017).
科学研究应用
1. Catalyst in Organic Transformations
- Application Summary : Saccharin and its derivatives have been used as catalysts for a wide variety of organic transformations . This represents a greener and superior catalytic approach for reactions .
- Methods of Application : The specific methods of application can vary depending on the reaction. For example, a procedure was proposed for the synthesis of 1,2,3-benzotriazine-4-(3 H)-ones using saccharin as a catalyst and tert-butyl nitrite as a diazotization reagent .
- Results or Outcomes : The use of saccharin and its derivatives as catalysts has been shown to offer numerous green chemistry benefits including lower energy requirements, faster reaction times, increased selectivity, and decreased use of processing and separation agents .
2. Artificial Sweetener
- Application Summary : Saccharin is a non-nutritive sweetener discovered in 1878 . It is used in the food industry to provide the sweet taste without the calories .
- Methods of Application : Saccharin is used as a food additive, which mimics the effect of sugar on taste .
- Results or Outcomes : The use of saccharin as an artificial sweetener allows consumers to enjoy sweet-tasting food without the calorie intake associated with sugar .
3. Source of Functional Groups
- Application Summary : Saccharin derivatives can act as a source of functional groups such as CO, NH2, SCN, SCF3, and nitro groups .
- Methods of Application : The specific methods of application can vary depending on the reaction. For example, N-nitrosaccharin can be used as a source of nitro groups .
- Results or Outcomes : The use of saccharin derivatives as a source of functional groups can facilitate a wide variety of organic transformations .
4. Reactions of Esters
- Application Summary : Esters, such as Saccharin N-(2-Acetic Acid Methyl Ester), can undergo a variety of reactions .
- Methods of Application : One such reaction is hydrolysis, which can be catalyzed by either an acid or a base . The products of this reaction are a carboxylic acid and an alcohol .
- Results or Outcomes : The hydrolysis of esters is a fundamental reaction in organic chemistry and has wide-ranging applications in fields such as the synthesis of bioactive compounds .
5. Synthesis of Bioactive Heterocycles
- Application Summary : Saccharin and its derivatives have been used in the synthesis of bioactive heterocycles . These compounds have a wide range of applications in medicinal chemistry .
- Methods of Application : The specific methods of application can vary depending on the reaction. For example, saccharin derivatives have been used in the synthesis of 1,2,3-benzotriazine-4-(3 H)-ones .
- Results or Outcomes : The synthesis of bioactive heterocycles using saccharin and its derivatives can lead to the development of new therapeutic agents .
6. Saponification
- Application Summary : When a base (such as sodium hydroxide [NaOH] or potassium hydroxide [KOH]) is used to hydrolyze an ester, the products are a carboxylate salt and an alcohol . This process is known as saponification .
- Methods of Application : In a saponification reaction, the base is a reactant, not simply a catalyst. The reaction goes to completion .
- Results or Outcomes : The reaction is called saponification because it is the reaction used in the production of soaps . Soaps are sodium or potassium salts of long carboxylic acids called fatty acids .
属性
IUPAC Name |
methyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5S/c1-16-9(12)6-11-10(13)7-4-2-3-5-8(7)17(11,14)15/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLDQSMTDJWJCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216614 | |
| Record name | Saccharin N-(2-acetic acid methyl ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Saccharin N-(2-Acetic Acid Methyl Ester) | |
CAS RN |
6639-62-9 | |
| Record name | 1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-, methyl ester, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6639-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Saccharin N-(2-acetic acid methyl ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6639-62-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49216 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Saccharin N-(2-acetic acid methyl ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-oxo1,2-benzisothiazole-2(3H)-acetate 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SACCHARIN N-(2-ACETIC ACID METHYL ESTER) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QC3227JB2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![6-Methyl-2-(p-tolylamino)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B19394.png)
